2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene
Description
Properties
IUPAC Name |
2-nitro-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYIGULZJYCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261793 | |
| Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-50-8 | |
| Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57021-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2-nitrobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Using Concentrated Nitric Acid in Sulfuric Acid
A widely cited procedure employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds under controlled temperature (0–5°C) to minimize over-nitration or ring oxidation. For example, dissolving 4,5,6,7-tetrahydrobenzo[b]thiophene in a 1:1 (v/v) HNO₃/H₂SO₄ mixture at 0°C for 2 hours yields the nitro derivative with ~65% efficiency after recrystallization from ethanol. The regioselectivity for the 2-position is attributed to the electron-donating effects of the sulfur atom and the fused cyclohexane ring, which stabilize the intermediate σ-complex.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Molar Ratio (Substrate:HNO₃) | 1:1.2 |
| Yield | 60–65% |
The Gewald reaction, a three-component condensation of α-ketones, activated nitriles, and elemental sulfur, provides a versatile route to 2-aminothiophenes. While this method primarily yields amino-substituted derivatives, subsequent modifications enable nitro group introduction.
Synthesis of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carbonitrile
The Gewald reaction begins with cyclohexanone, malononitrile, and sulfur in ethanol under reflux, catalyzed by triethylamine. For instance, heating cyclohexanone (1.0 eq), malononitrile (1.2 eq), and sulfur (1.5 eq) at 80°C for 6 hours produces 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 78% yield. The reaction mechanism involves initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation and cyclization.
Multi-Step Functionalization of Tetrahydrobenzo[b]thiophene Intermediates
Advanced synthetic strategies involve building the nitro group into the thiophene ring during earlier stages. For example, using nitro-substituted cyclohexanones in the Gewald reaction could direct nitro incorporation. However, such precursors are synthetically challenging, necessitating alternative approaches.
Cyclohexylidene Cyano Acetic Acid Alkyl Ester Route
A patent-described method involves reacting cyclohexanone with alkyl cyanoacetate to form a cyclohexylidene cyano acetic acid ester. Treatment with sulfur at 40–80°C yields a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative, which is subsequently nitrated. While yields are unspecified, this route highlights the flexibility of post-cyclization functionalization.
Analytical Characterization and Validation
Successful synthesis mandates rigorous spectroscopic validation:
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IR Spectroscopy : The nitro group exhibits characteristic absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).
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¹H NMR : The tetrahydrobenzo[b]thiophene core shows multiplet signals between δ 1.8–2.7 ppm for cyclohexane protons and aromatic thiophene protons near δ 6.9–8.2 ppm.
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X-ray Crystallography : Dihedral angles between the thiophene and nitro-substituted rings (e.g., 75.15° in analogous compounds) confirm structural geometry.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Nitration | Simple, one-step procedure | Requires harsh acidic conditions | 60–65% |
| Gewald Reaction | Versatile; amenable to scaling | Multi-step for nitro functionalization | 50–78%* |
| Multi-Step Synthesis | Enables precise functionalization | Labor-intensive; lower overall yields | Unreported |
Chemical Reactions Analysis
Nitro Group Reactivity
The nitro group (-NO₂) at the 2-position undergoes characteristic transformations:
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Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., Fe/HCl) can convert the nitro group to an amino group (-NH₂).
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Electrophilic aromatic substitution : The nitro group directs incoming electrophiles to the 5-position of the thiophene ring due to its deactivating meta-directing nature .
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Nucleophilic aromatic substitution : Possible under strongly acidic or basic conditions, though less likely in this case due to the thiophene’s inherent stability .
Thiophene Ring Reactivity
The thiophene moiety is generally stable but can participate in:
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Electrophilic substitution : Directed by substituents (e.g., nitro group) to specific positions .
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Oxidation : Thiophene rings are resistant to oxidation, but fused systems may exhibit strain under harsh conditions .
Reaction Pathways in Analogous Compounds
Data from related tetrahydrobenzo[b]thiophene derivatives provides indirect insights:
Biological and Chemical Implications
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Antimicrobial Activity : Tetrahydrobenzo[b]thiophene derivatives have shown efficacy against mycobacteria (e.g., M. tuberculosis) . The nitro group may enhance electrophilic interactions with thiol-containing proteins in pathogens.
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Electrophilic Nature : The nitro group’s electron-withdrawing effect could facilitate covalent binding to cellular targets, mimicking natural NRF2 activators like sulforaphane .
Analytical Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimycobacterial Activity
One of the primary applications of 2-nitro-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is their effectiveness against mycobacterial infections. Research indicates that these compounds can be utilized for the prophylaxis and treatment of diseases caused by mycobacteria, including tuberculosis and leprosy. The mechanism involves targeting the thick cell wall of mycobacteria, which is typically resistant to conventional antibiotics. The derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis and other related pathogens .
1.2 Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 20.51 ± 2.3 |
| This compound | HCT-116 (colon cancer) | 18.16 ± 1.1 |
The presence of nitro groups enhances the compounds' ability to inhibit cancer cell proliferation by facilitating hydrogen bonding with nucleobases in DNA .
1.3 Anti-inflammatory and Analgesic Activities
Some derivatives of this compound have also demonstrated anti-inflammatory and analgesic properties. The research suggests that they may act as adenosine A1 allosteric enhancers, contributing to pain relief and inflammation reduction . This opens avenues for their use in treating chronic inflammatory diseases.
Synthesis and Structural Studies
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. For example:
- Synthesis Methodology : The reaction of thiophene derivatives with nitroanilines has been documented to yield compounds with improved pharmacological profiles .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in materials science:
3.1 Nanoparticle Synthesis
Recent studies have explored the use of this compound as a capping agent for synthesizing thiophene-based nanoparticles. These nanoparticles exhibit unique electronic properties that can be harnessed in various applications such as sensors and electronic devices .
3.2 Photovoltaic Materials
Research indicates that derivatives of this compound can be integrated into organic photovoltaic cells due to their favorable electronic properties and stability under light exposure . This could lead to advancements in renewable energy technologies.
Case Study 1: Antimycobacterial Efficacy
A study published in a pharmaceutical journal demonstrated that a specific derivative of this compound showed significant activity against Mycobacterium tuberculosis in vitro. The compound was administered in various dosages to assess its efficacy over time.
Case Study 2: Anticancer Activity
In another study focusing on colorectal cancer cells (HCT-116), researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene largely depends on its derivatives and the specific biological target. For instance, its reduction product, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the 2-position of the thiophene ring significantly impacts molecular properties:
- Cyano Group (2-Cyano): Also an EWG, cyano-substituted derivatives (e.g., 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene) are common intermediates. These compounds exhibit antitumor activity, with IC₅₀ values ranging from 1.2–8.9 µM against breast (MCF-7) and lung (NCI-H460) cancer cell lines .
- Carboxamides and Esters: Derivatives like ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are precursors for antimicrobial dyes . The ester group enhances solubility, whereas carboxamides improve target selectivity in adenosine A1 receptor modulation .
Antitumor Activity
- Cyano Derivatives: Compounds such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives (e.g., compounds 85–89) showed significant growth inhibition (up to 80% at 10 µM) against MCF-7 and CNS (SF-268) cancer lines, comparable to doxorubicin .
- Thiophene-Pyrimidine Hybrids: Derivatives like 4,5,6,7-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated cytotoxicity against six cancer cell lines, with selectivity indices >5 for colorectal cancer .
Antimicrobial and Anti-inflammatory Activity
- Azole and Pyridine Derivatives: Synthesized from 2-amino-3-cyano precursors, these compounds showed broad-spectrum antimicrobial activity .
Physicochemical Properties
Biological Activity
2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a nitro group attached to a tetrahydrobenzo[b]thiophene framework. This structure contributes to its reactivity and biological activity. The compound's CAS number is 57021-50-8.
Antimicrobial Activity
Research has demonstrated that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant antimicrobial properties. For instance, a study indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.008 to 0.06 μg/mL against various pathogens including Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.008 - 0.06 | S. aureus, S. pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation evaluated its effects on colorectal cancer cell lines (LoVo and HCT-116). The compound exhibited cytotoxicity with IC50 values indicating significant inhibition of key metabolic enzymes associated with cancer progression .
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| LoVo | 57.10 | PDK1 Inhibition |
| HCT-116 | 64.10 | LDHA Inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models . This mechanism may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antimycobacterial Activity : A patent highlighted the effectiveness of tetrahydrobenzo[b]thiophene derivatives against mycobacterial infections such as tuberculosis and leprosy. These compounds showed promise in overcoming the challenges posed by dormant mycobacteria which are resistant to conventional treatments .
- Molecular Docking Studies : Recent studies employed molecular docking techniques to predict the binding affinity of this compound with specific biological targets involved in cancer metabolism and bacterial resistance mechanisms . These studies provide insights into how structural modifications can enhance biological activity.
Q & A
Basic: What are the standard synthetic routes for 2-nitro-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, and how are they optimized for yield and purity?
The synthesis typically involves functionalizing the 4,5,6,7-tetrahydrobenzo[b]thiophene core. For example:
- Nitro-group introduction : Direct nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Cyclization strategies : Reactions with α-chloroacetone in sodium ethoxide to form fused thienopyrrole derivatives, achieving yields up to 85% when monitored via TLC .
- Key intermediates : 2-Amino-3-cyano derivatives are often used as precursors for further functionalization (e.g., coupling with thioglycolic acid for thiazole derivatives) .
Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (2–24 hours) improves purity, confirmed by HPLC (>95%) and elemental analysis .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?
- 1H/13C NMR : Identifies substituent positions and confirms cyclization (e.g., δ 2.1–2.8 ppm for tetrahydro ring protons) .
- IR spectroscopy : Detects functional groups like C≡N (2200–2250 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ for ethyl carboxylate derivatives at m/z 265–280) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for quinoxaline-thiophene hybrids (CCDC 1983315) .
Advanced: How do researchers reconcile contradictory cytotoxicity data across cancer cell lines for 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
Contradictions arise due to:
- Cell line heterogeneity : For example, compound 7b showed IC₅₀ = 1.2 µM against Molt4/C8 leukemia cells but was inactive (IC₅₀ > 100 µM) in HCT116 colon cancer models .
- Substituent effects : Electron-withdrawing groups (e.g., nitro, cyano) enhance activity in NUGC gastric cancer cells but reduce potency in WI-38 normal fibroblasts .
Mitigation : Use standardized protocols (e.g., MTT assays at 48-hour exposure) and cross-validate with apoptosis markers (caspase-3/7 activation) .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
- Substituent variation : Introducing carbomethoxy groups at position 3 increases antimicrobial activity against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Metal complexation : Chromium(III) complexes of 2-amino derivatives show enhanced antifungal activity (e.g., MIC = 4 µg/mL for C. albicans) due to improved membrane permeability .
- SAR modeling : QSAR studies correlate lipophilicity (logP) with anti-leishmanial activity, where optimal logP = 2.5–3.5 improves parasite membrane penetration .
Basic: What biological activities are most commonly reported for 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
- Anticancer : Cytotoxicity against liver (HA22T, HEPG-2) and breast (MCF-7) cancer lines via topoisomerase II inhibition .
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (B. subtilis, MIC = 4–16 µg/mL) and fungi (A. niger) .
- Anti-inflammatory : NRF2 activation in macrophages reduces COX-2 expression (IC₅₀ = 5 µM for compound 14b ) .
Advanced: How are multi-step syntheses of fused thiophene derivatives (e.g., thienopyrimidines) optimized to minimize side reactions?
- Stepwise protection : Using tert-butoxycarbonyl (Boc) groups to shield amines during Knoevenagel condensations reduces dimerization .
- Catalyst selection : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes byproducts in quinoxaline-thiophene hybrids (yield >90%) .
- Temperature control : Maintaining ≤60°C during cyclization prevents decomposition of nitro intermediates .
Basic: What in vitro models are used to evaluate the anti-proliferative effects of these compounds?
- Cell lines : Human leukemia (Molt4/C8, CEM), solid tumors (HONE-1, DLD-1), and normal fibroblasts (WI-38) for selectivity indices .
- Assays : MTT for viability, flow cytometry for cell cycle arrest (G1/S phase), and Western blotting for apoptosis markers (Bax/Bcl-2 ratio) .
Advanced: How do researchers address solubility challenges in pharmacological testing of nitro-substituted thiophenes?
- Prodrug design : Converting nitro groups to amino precursors (e.g., using Zn/HCl reduction) improves aqueous solubility .
- Formulation : Nanoemulsions with PEG-400 enhance bioavailability in rodent models (e.g., 80% plasma concentration at 4 hours vs. 30% for free compounds) .
Advanced: What computational methods support the design of novel 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?
- Docking studies : Glide SP mode predicts binding to PPAR-γ (docking score ≤ −9.5 kcal/mol for antitumor candidates) .
- DFT calculations : Analyze frontier orbitals (HOMO-LUMO gaps < 4 eV) to prioritize electron-deficient nitro derivatives for kinase inhibition .
Basic: How are toxicity profiles assessed for preclinical development of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
